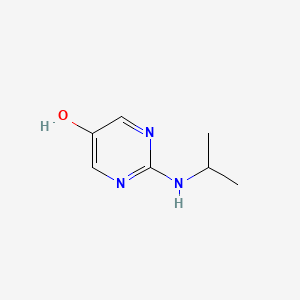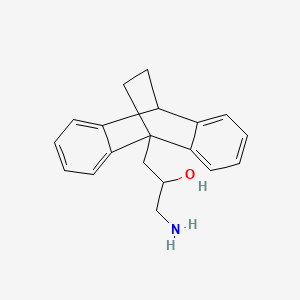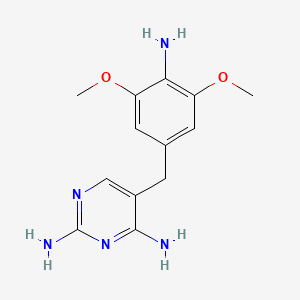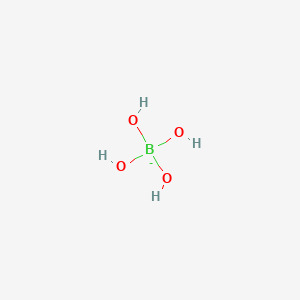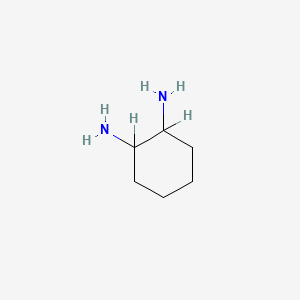
Tétrafluoroborate de tétrabutylammonium
Vue d'ensemble
Description
Tetrabutylammonium tetrafluoroborate, also known as Tetrabutylammonium tetrafluoroborate, is a useful research compound. Its molecular formula is C16H36BF4N and its molecular weight is 329.3 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrabutylammonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrabutylammonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse électrochimique
Le tétrafluoroborate de tétrabutylammonium est largement utilisé pour l'analyse électrochimique {svg_1}. Il sert d'électrolyte dans divers processus électrochimiques en raison de sa conductivité élevée et de sa large fenêtre électrochimique {svg_2}.
Catalyseur de transfert de phase
Il agit comme un catalyseur de transfert de phase {svg_3}. Dans ce rôle, il facilite la migration d'un réactif d'une phase à une autre où la réaction a lieu {svg_4}.
Synthèse d'arylcétones
Le this compound est utilisé comme électrolyte pour la série de synthèse d'arylcétones {svg_5}. Les arylcétones sont des composés importants en chimie organique et ont diverses applications dans l'industrie pharmaceutique {svg_6}.
Inhibition de l'auto-assemblage d'alkylthiosulfate
Il agit comme un électrolyte et inhibe l'auto-assemblage d'alkylthiosulfate sur l'or {svg_7}. Cette propriété est utile dans le domaine de la chimie de surface {svg_8}.
Détermination voltamétrique du Δ (9)-tétrahydrocannabinol (Δ (9)-THC)
Il a été utilisé comme électrolyte de support dans la détermination voltamétrique du Δ (9)-tétrahydrocannabinol (Δ (9)-THC) {svg_9}. Cette application est particulièrement pertinente dans le domaine de la chimie analytique {svg_10}.
Synthèse de macrolactones biologiquement pertinentes
Le this compound est utilisé dans la synthèse de macrolactones biologiquement pertinentes, telles que la Sansalvamide A {svg_11}. Ces composés ont des activités biologiques significatives et présentent un intérêt en chimie médicinale {svg_12}.
Polymérisation électrochimique
Il est utilisé pour synthétiser des oligomères conjugués par polymérisation électrochimique {svg_13}. Ce processus est important dans la production de polymères conducteurs {svg_14}.
Fabrication de supercondensateurs haute performance
Le this compound est utilisé dans la fabrication de supercondensateurs haute performance {svg_15}. Ces dispositifs de stockage d'énergie ont une densité de puissance élevée et une longue durée de vie, ce qui les rend idéaux pour diverses applications {svg_16}.
Mécanisme D'action
Target of Action
Tetrabutylammonium tetrafluoroborate (TBATFB) is a quaternary ammonium salt . Its primary target is the electrochemical system where it acts as an electrolyte .
Mode of Action
TBATFB interacts with its target by facilitating the transfer of ions in the electrochemical system . It also inhibits the self-assembly of alkylthiosulfate on gold .
Biochemical Pathways
TBATFB is involved in the electrochemical pathways . It plays a crucial role in the synthesis of arylketone and acts as a phase transfer catalyst .
Pharmacokinetics
It is known to be soluble in methanol , which could potentially affect its bioavailability.
Result of Action
The action of TBATFB results in the facilitation of ion transfer in electrochemical systems . This can lead to the successful synthesis of arylketone . Additionally, it inhibits the self-assembly of alkylthiosulfate on gold .
Action Environment
The action of TBATFB can be influenced by environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it is sensitive to strong oxidizing agents and strong acids , indicating that its action can be affected by the chemical environment .
Safety and Hazards
Orientations Futures
While there are no direct applications of TBATFB in the medical field, it plays an important role in chemical research and industrial production . It is widely used in the field of organic synthesis, such as fluorination reaction, olefin addition, and cyclization reaction . In addition, it can also be used in electrochemical deposition and electroplating, and plays an important role in some electronic devices .
Analyse Biochimique
Biochemical Properties
Tetrabutylammonium tetrafluoroborate plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of reactions. This compound interacts with various enzymes and proteins, including those involved in the synthesis of biologically relevant macrolactones such as Sansalvamide A . The nature of these interactions often involves the stabilization of transition states and the facilitation of nucleophilic substitutions.
Cellular Effects
Tetrabutylammonium tetrafluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an electrolyte, affecting the ionic balance within cells and tissues. This compound can modulate the activity of ion channels and transporters, thereby influencing cell function and signaling
Molecular Mechanism
At the molecular level, tetrabutylammonium tetrafluoroborate exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it inhibits the self-assembly of alkylthiosulfate on gold surfaces, demonstrating its ability to interfere with molecular interactions . Furthermore, tetrabutylammonium tetrafluoroborate can act as an enzyme inhibitor or activator, depending on the context of its use in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabutylammonium tetrafluoroborate can change over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that tetrabutylammonium tetrafluoroborate can maintain its activity over extended periods, although gradual degradation may occur . This degradation can impact its effectiveness in biochemical assays and electrochemical applications.
Dosage Effects in Animal Models
The effects of tetrabutylammonium tetrafluoroborate vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions without causing significant toxicity. At higher doses, tetrabutylammonium tetrafluoroborate may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which adverse effects become prominent.
Metabolic Pathways
Tetrabutylammonium tetrafluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and alter the levels of specific metabolites. For example, it has been used as an electrolyte in the voltammetric determination of Δ(9)-tetrahydrocannabinol, indicating its role in metabolic studies . The compound’s interactions with metabolic enzymes can modulate their activity, impacting overall metabolic processes.
Transport and Distribution
Within cells and tissues, tetrabutylammonium tetrafluoroborate is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. The compound’s ability to interact with cellular membranes and proteins facilitates its transport across different cellular compartments . This distribution is crucial for its effectiveness in biochemical and electrochemical applications.
Subcellular Localization
Tetrabutylammonium tetrafluoroborate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in phase transfer catalysis and other biochemical reactions
Propriétés
IUPAC Name |
tetrabutylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZSJSQYOFZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059983 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
429-42-5 | |
| Record name | Tetrabutylammonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=429-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetrabutylammonium tetrafluoroborate?
A1: The molecular formula of Tetrabutylammonium tetrafluoroborate is C16H36BF4N, and its molecular weight is 329.33 g/mol. While this information is not explicitly stated in the provided abstracts, it is readily available from chemical databases and is considered basic chemical knowledge.
Q2: Is there any spectroscopic data available for Tetrabutylammonium tetrafluoroborate?
A2: Yes, researchers have used various spectroscopic techniques to characterize Tetrabutylammonium tetrafluoroborate. These include:
- NMR Spectroscopy: Proton (1H) and fluorine (19F) NMR have been used to study the compound's behavior in different solutions and to quantify changes in the populations of adsorbed species during charging in supercapacitor electrodes.
- FTIR Spectroscopy: This technique has been utilized to study the structural changes of electrosynthesized polypyrrole films during heating and cooling processes when Tetrabutylammonium tetrafluoroborate is used as a supporting electrolyte.
Q3: What is the role of Tetrabutylammonium tetrafluoroborate in electrochemical polymerization?
A3: Tetrabutylammonium tetrafluoroborate is frequently used as a supporting electrolyte in electrochemical polymerization. It provides ionic conductivity to the reaction medium, facilitating the flow of current and the polymerization process.
Q4: How does Tetrabutylammonium tetrafluoroborate affect the self-assembly of alkylthiosulfates on gold?
A4: Research shows that Tetrabutylammonium tetrafluoroborate inhibits the self-assembly process of alkylthiosulfates on gold surfaces when used in THF solutions. This inhibition is attributed to the unique behavior of the compound compared to other tetrabutylammonium electrolytes.
Q5: Does Tetrabutylammonium tetrafluoroborate influence the electrical conductivity of polypyrrole?
A5: Yes, the polymerization medium, including the use of Tetrabutylammonium tetrafluoroborate, significantly affects the electrical conductivity of polypyrrole. This highlights the importance of choosing the appropriate electrolyte for achieving desired material properties.
Q6: Can Tetrabutylammonium tetrafluoroborate be used in catalytic electroreduction reactions?
A6: Yes, research shows that the presence of Tetrabutylammonium tetrafluoroborate in dichloromethane solutions enables the catalytic electroreduction of oxygen (O2) to water (H2O) by vanadium-salen complexes. This finding highlights the compound's potential in facilitating important chemical transformations.
Q7: What role does Tetrabutylammonium tetrafluoroborate play in N-alkylation reactions?
A7: Tetrabutylammonium tetrafluoroborate can act as a phase transfer catalyst in N-alkylation reactions of imides with alkyl halides. This catalytic activity enables these reactions to proceed efficiently under solvent-free conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




